![molecular formula C12H12Cl2N2OS B2797251 N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride CAS No. 1171958-63-6](/img/structure/B2797251.png)
N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride” is a chemical compound with the molecular formula C12H12Cl2N2OS and a molecular weight of 303.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Characterization
Research on related thiazole and benzamide derivatives has led to the development of compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have shown promising anti-inflammatory properties (Lynch et al., 2006). Similarly, a series of substituted benzamides based on 1,3-thiazol-2-yl structures were synthesized for anticancer evaluation, showing moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
Anticancer and Antimicrobial Activities
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been investigated for their anticancer properties, with several derivatives displaying higher activities than reference drugs against cancer cell lines (Ravinaik et al., 2021). Additionally, derivatives of N-(thiazol-2-yl)benzamide have been reported as a new series of supramolecular gelators, highlighting the impact of methyl functionality and multiple non-covalent interactions on gelation behavior (Yadav & Ballabh, 2020).
Corrosion Inhibition
Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. The study showed that certain thiazole derivatives could significantly improve corrosion resistance, supporting their application in the maintenance of industrial equipment (Yadav, Sharma, & Kumar, 2015).
Advanced Material Applications
Thiazole and benzamide derivatives have also been explored for their potential in creating advanced materials, such as supramolecular gelators, which could have applications in drug delivery systems, tissue engineering, and as materials for environmental remediation due to their ability to form stable gels in various solvents (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives, however, are known to impact a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS.ClH/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELFFTRMWFEYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.